![molecular formula Ho B1195350 Holmium-166 CAS No. 13967-65-2](/img/structure/B1195350.png)
Holmium-166
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Holmium Ho-166 is a radioactive isotope that is used to destroy cancer cells. (NCI)
科学的研究の応用
Cancer Therapy and Radioembolization
Holmium-166 (166Ho) has shown significant potential in the treatment of cancer. Its ability to emit β–particles and γ photons, with a half-life of 26.8 hours, makes it a promising agent in internal or topical radionuclide therapy against cancer. The β–particles can damage cancer cell DNA, while the γ photons allow for in vivo imaging and quantitation prior to or during dosing (Shi, Johnsen, & Di Pasqua, 2017). Additionally, 166Ho radioembolization has been used for treating liver malignancies, hepatocellular carcinoma, and neuroendocrine tumor metastases in the liver, showing promising clinical outcomes (Klaassen, Arntz, Gil Arranja, Roosen, & Nijsen, 2019); (Stella, Braat, & Lam, 2021).
Nanoparticle Development for Ovarian Cancer
Holmium nanoparticles have been developed for the treatment of ovarian cancer metastases. Nanoparticles containing stable holmium are irradiated to produce 166Ho, a beta-emitting radiotherapeutic isotope, showing significant tumor accumulation and potential for internal radiation therapy (Di Pasqua et al., 2012).
Radiation Safety and Dose Measurements
Research has also focused on ensuring radiation safety for staff involved in 166Ho therapies. Studies aim to estimate whole body and finger exposure for staff handling 166Ho, underlining the importance of adhering to appropriate radiation protection standards (Taleb et al., 2013).
Holmium-166 Microspheres for Hepatic Malignancies
The use of holmium-166 microspheres for radioembolization of hepatic malignancies is an area of growing interest. These microspheres are combined with a dedicated administration system, offering unique dosing and imaging possibilities compared to traditional methods (Reinders, Smits, van Roekel, & Braat, 2019).
Radiopharmaceutical Development
Significant work has been done in developing radiopharmaceuticals using 166Ho. This includes the creation of 166Ho-loaded poly(L-lactic acid) microspheres for clinical application in liver malignancies, showcasing the pharmaceutical quality and potential clinical applicability of these microspheres (Zielhuis et al., 2006).
特性
CAS番号 |
13967-65-2 |
---|---|
製品名 |
Holmium-166 |
分子式 |
Ho |
分子量 |
165.93229 g/mol |
IUPAC名 |
holmium-166 |
InChI |
InChI=1S/Ho/i1+1 |
InChIキー |
KJZYNXUDTRRSPN-OUBTZVSYSA-N |
異性体SMILES |
[166Ho] |
SMILES |
[Ho] |
正規SMILES |
[Ho] |
同義語 |
166Ho radioisotope Ho-166 radioisotope Holmium-166 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。